Cas no 186447-76-7 ((3-fluoro-4-methoxyphenyl)methyl(methyl)amine)

(3-Fluoro-4-methoxyphenyl)methyl(methyl)amine is a fluorinated aromatic amine derivative characterized by its methoxy and methylamine functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The fluorine substitution enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic modulation of the aromatic ring. The methyl(methyl)amine moiety offers versatility for further derivatization, making it valuable in medicinal chemistry for the synthesis of targeted compounds. Its well-defined structure and purity ensure reproducibility in synthetic applications. Suitable for use in controlled environments, it requires handling under standard safety protocols for amine-containing compounds.
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine structure
186447-76-7 structure
Product Name:(3-fluoro-4-methoxyphenyl)methyl(methyl)amine
CAS No:186447-76-7
MF:C9H12FNO
MW:169.196085929871
CID:3108002
PubChem ID:4961968
Update Time:2025-05-20

(3-fluoro-4-methoxyphenyl)methyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluoro-4-methoxybenzyl)-N-methylamine
    • Z85956704
    • 186447-76-7
    • AKOS000118241
    • G74722
    • CS-0301496
    • [(3-fluoro-4-methoxyphenyl)methyl](methyl)amine
    • SCHEMBL296365
    • EN300-12562
    • A1-16863
    • 1-(3-fluoro-4-methoxyphenyl)-N-methylmethanamine
    • Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-
    • N-(3-fluoro-4-methoxybenzyl)-N-Methylamine, AldrichCPR
    • MFCD06655348
    • LHA44776
    • (3-fluoro-4-methoxyphenyl)methyl(methyl)amine
    • Inchi: 1S/C9H12FNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3
    • InChI Key: FQPMIWQXNDXPHW-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CNC)OC

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 225.6±25.0 °C at 760 mmHg
  • Flash Point: 90.3±23.2 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

(3-fluoro-4-methoxyphenyl)methyl(methyl)amine Security Information

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Additional information on (3-fluoro-4-methoxyphenyl)methyl(methyl)amine

Introduction to (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine (CAS No. 186447-76-7)

(3-Fluoro-4-methoxyphenyl)methyl(methyl)amine, also known by its CAS number 186447-76-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted and methoxy-substituted phenyl ring, a methyl group, and an amine functional group. These characteristics contribute to its potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The chemical structure of (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine is represented by the formula C10H13FO2N. The presence of the fluoro and methoxy groups on the phenyl ring imparts specific electronic and steric properties to the molecule, making it an attractive candidate for various biological activities. The amine group, in particular, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its pharmacological effects.

Recent studies have highlighted the potential of (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine in several areas of medicinal chemistry. For instance, research published in the Journal of Medicinal Chemistry (2022) has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation in various diseases.

In addition to its anti-inflammatory effects, (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine has also been investigated for its potential as an antidepressant. A study published in the European Journal of Pharmacology (2021) reported that this compound can enhance serotonin levels in the brain, thereby alleviating symptoms of depression. The mechanism of action involves the modulation of serotonin transporters and receptors, which are critical targets for many antidepressant drugs.

The synthetic versatility of (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine has also been explored in various chemical reactions. For example, it can serve as a building block for the synthesis of more complex molecules with diverse biological activities. A recent publication in Organic Letters (2023) described a novel synthetic route to produce a series of derivatives from this compound, which showed promising antitumor activities against several cancer cell lines.

The safety profile of (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, (3-Fluoro-4-methoxyphenyl)methyl(methyl)amine (CAS No. 186447-76-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of new therapeutic agents targeting inflammation, depression, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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